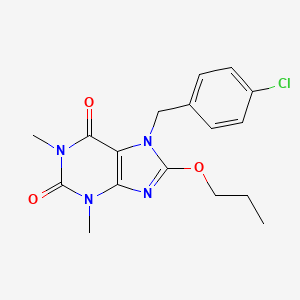
7-(4-chlorobenzyl)-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-(4-chlorobenzyl)-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione” is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a benzyl group substituted with a chlorine atom and a propoxy group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds can be synthesized through various methods. For instance, 4-chlorobenzyl alcohol can react with o-xylene in the presence of HAuCl4 or AuCl3 at 80 ℃ to generate the corresponding benzylated product .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It likely contains a purine core, which is a two-ring structure composed of a pyrimidine ring fused to an imidazole ring. Attached to this core are various functional groups including a 4-chlorobenzyl group, a dimethyl group, and a propoxy group .Aplicaciones Científicas De Investigación
Receptor Affinity and Pharmacological Evaluation
A study by Chłoń-Rzepa et al. (2013) explored a series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione, including a compound structurally similar to 7-(4-chlorobenzyl)-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione. These compounds were evaluated as potential 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands. The study found that selected derivatives produced antidepressant-like effects and exerted anxiolytic-like activity, revealing their potential in psychotropic medication development (Chłoń-Rzepa et al., 2013).
Synthesis and Structural Studies
Majumdar and Das (1998) conducted a study on the regioselective synthesis of pyrimidine derivatives related to 7-(4-chlorobenzyl)-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione. They achieved high yields of these compounds, which are important for understanding the structural and chemical properties of such purine derivatives (Majumdar & Das, 1998).
Analgesic Activity
A study by Zygmunt et al. (2015) explored the analgesic activity of new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, which are structurally related to 7-(4-chlorobenzyl)-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione. They discovered that these compounds exhibited significant analgesic and anti-inflammatory effects, indicating their potential as new classes of analgesic agents (Zygmunt et al., 2015).
Corrosion Inhibition
Chafiq et al. (2020) investigated the inhibition properties of spirocyclopropane derivatives, which have a structural resemblance to 7-(4-chlorobenzyl)-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione, for mild steel protection in acidic environments. Their findings suggest that these compounds can act as effective corrosion inhibitors, showcasing a practical application in material science (Chafiq et al., 2020).
Antitumor and Vascular Relaxing Effects
Ueda et al. (1987) synthesized novel heterocycles, including purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, which are structurally related to the compound . They evaluated these compounds for antitumor activity and vascular relaxing effects. This study highlights the potential of such compounds in cancer treatment and vascular health research (Ueda et al., 1987).
Direcciones Futuras
The future directions for this compound could involve further studies to determine its potential applications. Given its structural complexity, it could be of interest in fields such as medicinal chemistry, where novel purine derivatives are often explored for their potential as therapeutic agents .
Mecanismo De Acción
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrrolo[2,3-d]pyrimidine derivatives have been reported to inhibit cdk2 and FGFR1, 2, and 3 , respectively. These targets play crucial roles in cell cycle regulation and signal transduction pathways, respectively .
Mode of Action
Based on the similar compounds, it can be inferred that it might interact with its targets (like cdk2 or fgfrs) and inhibit their activity . This inhibition could lead to changes in the cell cycle progression or signal transduction pathways .
Biochemical Pathways
Similar compounds have been reported to affect the ras–mek–erk, plcγ, and pi3k–akt signaling pathways . These pathways are involved in various cellular processes, including cell proliferation, migration, and angiogenesis .
Result of Action
Similar compounds have been reported to inhibit cell proliferation, induce apoptosis, and inhibit the migration and invasion of cancer cells .
Propiedades
IUPAC Name |
7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-propoxypurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3/c1-4-9-25-16-19-14-13(15(23)21(3)17(24)20(14)2)22(16)10-11-5-7-12(18)8-6-11/h5-8H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJOIEZEORAYAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-chlorobenzyl)-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione | |
CAS RN |
476480-36-1 |
Source


|
| Record name | 7-(4-CHLOROBENZYL)-1,3-DIMETHYL-8-PROPOXY-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-phenyl-N-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]propanamide](/img/structure/B2868703.png)
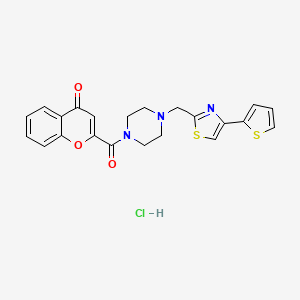
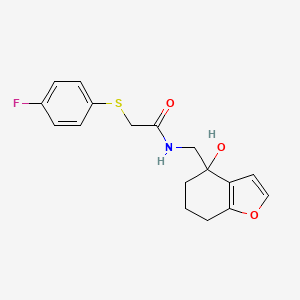
![N-(1-Cyanocyclopropyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2868706.png)
![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2868709.png)
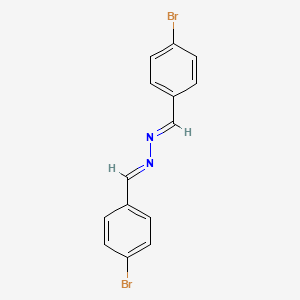
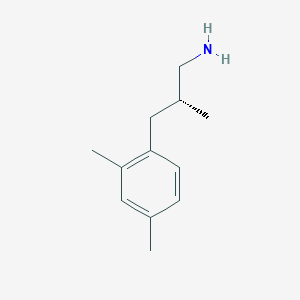
![N-(3-chloro-4-fluorophenyl)-2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2868715.png)
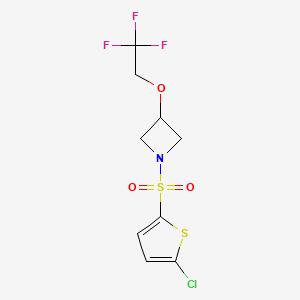
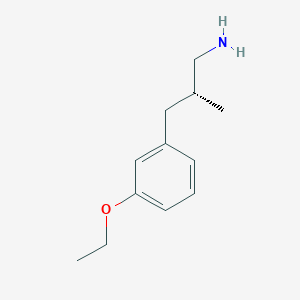
![3-Cyano-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B2868721.png)

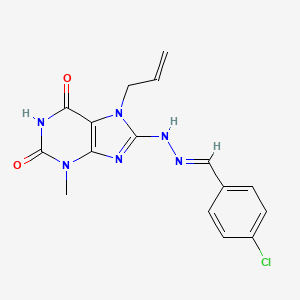
![N-(4-chlorophenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2868726.png)